Cas no 2138043-49-7 (4-Tert-butyl-1-(methoxymethyl)cyclohex-2-en-1-ol)

4-Tert-butyl-1-(methoxymethyl)cyclohex-2-en-1-ol is a functionalized cyclohexenol derivative with a tert-butyl substituent and a methoxymethyl group. Its structure combines steric hindrance from the tert-butyl group with the reactivity of the hydroxyl and enol functionalities, making it a versatile intermediate in organic synthesis. The methoxymethyl ether moiety enhances solubility and stability, while the cyclohexenol scaffold offers potential for further functionalization, such as oxidation or conjugate addition. This compound is particularly useful in the development of fine chemicals, pharmaceuticals, and agrochemicals, where controlled reactivity and selective transformations are required. Its balanced steric and electronic properties contribute to its utility in complex synthetic routes.
4-Tert-butyl-1-(methoxymethyl)cyclohex-2-en-1-ol structure
2138043-49-7 structure
商品名:4-Tert-butyl-1-(methoxymethyl)cyclohex-2-en-1-ol
CAS番号:2138043-49-7
MF:C12H22O2
メガワット:198.301884174347
CID:6110511
PubChem ID:165747008

4-Tert-butyl-1-(methoxymethyl)cyclohex-2-en-1-ol 化学的及び物理的性質

名前と識別子

    • EN300-1156032
    • 2138043-49-7
    • 4-tert-butyl-1-(methoxymethyl)cyclohex-2-en-1-ol
    • 4-Tert-butyl-1-(methoxymethyl)cyclohex-2-en-1-ol
    • インチ: 1S/C12H22O2/c1-11(2,3)10-5-7-12(13,8-6-10)9-14-4/h5,7,10,13H,6,8-9H2,1-4H3
    • InChIKey: ICBJEEBTOIEMDS-UHFFFAOYSA-N
    • ほほえんだ: OC1(COC)C=CC(CC1)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 198.161979940g/mol
  • どういたいしつりょう: 198.161979940g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 215
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 29.5Ų

4-Tert-butyl-1-(methoxymethyl)cyclohex-2-en-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1156032-0.5g
4-tert-butyl-1-(methoxymethyl)cyclohex-2-en-1-ol
2138043-49-7
0.5g
$1165.0 2023-06-09
Enamine
EN300-1156032-0.05g
4-tert-butyl-1-(methoxymethyl)cyclohex-2-en-1-ol
2138043-49-7
0.05g
$1020.0 2023-06-09
Enamine
EN300-1156032-0.1g
4-tert-butyl-1-(methoxymethyl)cyclohex-2-en-1-ol
2138043-49-7
0.1g
$1068.0 2023-06-09
Enamine
EN300-1156032-10.0g
4-tert-butyl-1-(methoxymethyl)cyclohex-2-en-1-ol
2138043-49-7
10g
$5221.0 2023-06-09
Enamine
EN300-1156032-5.0g
4-tert-butyl-1-(methoxymethyl)cyclohex-2-en-1-ol
2138043-49-7
5g
$3520.0 2023-06-09
Enamine
EN300-1156032-2.5g
4-tert-butyl-1-(methoxymethyl)cyclohex-2-en-1-ol
2138043-49-7
2.5g
$2379.0 2023-06-09
Enamine
EN300-1156032-1.0g
4-tert-butyl-1-(methoxymethyl)cyclohex-2-en-1-ol
2138043-49-7
1g
$1214.0 2023-06-09
Enamine
EN300-1156032-0.25g
4-tert-butyl-1-(methoxymethyl)cyclohex-2-en-1-ol
2138043-49-7
0.25g
$1117.0 2023-06-09

4-Tert-butyl-1-(methoxymethyl)cyclohex-2-en-1-ol 関連文献

4-Tert-butyl-1-(methoxymethyl)cyclohex-2-en-1-olに関する追加情報

Introduction to 4-Tert-butyl-1-(methoxymethyl)cyclohex-2-en-1-ol (CAS No. 2138043-49-7)

4-Tert-butyl-1-(methoxymethyl)cyclohex-2-en-1-ol, identified by the Chemical Abstracts Service Number (CAS No.) 2138043-49-7, is a specialized organic compound that has garnered attention in the field of synthetic chemistry and pharmaceutical research. This compound belongs to the class of cyclohexenols, characterized by a cyclohexene ring substituted with a hydroxyl group and a tert-butyl group, along with a methoxymethyl (methyl ether) functionality at the 1-position. The unique structural features of this molecule make it a promising candidate for various applications, particularly in the development of novel therapeutic agents and fine chemical intermediates.

The tert-butyl group attached to the cyclohexene ring enhances the steric hindrance around the reactive sites, which can be strategically exploited in organic synthesis to control reaction pathways and improve selectivity. This steric effect is particularly valuable in multi-step syntheses where regioselectivity is crucial. Additionally, the presence of the methoxymethyl group introduces a latent alcohol functionality that can be further modified through various chemical transformations, such as oxidation or reduction, to yield different pharmacophores. Such versatility makes 4-Tert-butyl-1-(methoxymethyl)cyclohex-2-en-1-ol a versatile building block in medicinal chemistry.

In recent years, there has been significant interest in cyclohexenol derivatives due to their potential biological activities. The cyclohexenone scaffold is known to exhibit a wide range of pharmacological effects, including anti-inflammatory, analgesic, and antimicrobial properties. The introduction of substituents like the tert-butyl and methoxymethyl groups can modulate these properties, leading to compounds with enhanced efficacy or improved pharmacokinetic profiles. For instance, studies have shown that tert-butyl-substituted cyclohexenols can exhibit increased metabolic stability, reducing the likelihood of rapid degradation in vivo.

One of the most compelling aspects of 4-Tert-butyl-1-(methoxymethyl)cyclohex-2-en-1-ol is its utility as a precursor in the synthesis of more complex molecules. The compound’s structure allows for facile functionalization at multiple positions, enabling chemists to design intricate molecular architectures with specific biological targets in mind. This has led to its incorporation in several research projects aimed at developing novel drug candidates. For example, researchers have explored its use as an intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs), where the cyclohexenone core contributes to the pharmacological activity.

The methoxymethyl group in 4-Tert-butyl-1-(methoxymethyl)cyclohex-2-en-1-ol is particularly noteworthy because it can be easily converted into other functional groups through nucleophilic substitution reactions. This reactivity has been leveraged to introduce diverse substituents into the molecule, allowing for fine-tuning of its biological properties. In particular, methoxymethyl ethers are known to be stable under many reaction conditions but can be selectively deprotected under mild acidic or basic conditions, making them valuable tools in synthetic chemistry.

Recent advances in computational chemistry have further enhanced the utility of 4-Tert-butyl-1-(methoxymethyl)cyclohex-2-en-1-ol as a starting material. Molecular modeling studies have demonstrated that this compound can adopt multiple conformations due to its rigid cyclic structure, which may influence its interactions with biological targets. By predicting these conformations using computational methods, researchers can design experiments that optimize binding affinity and selectivity. Such insights are crucial for developing high-affinity ligands for drug discovery efforts.

In addition to its pharmaceutical applications, 4-Tert-butyl-1-(methoxymethyl)cyclohex-2-en-1-ol has shown promise in materials science research. The unique combination of steric bulk and reactive sites makes it an interesting candidate for designing polymers with tailored properties. For instance, researchers have investigated its use as a monomer in polymerization reactions, where it can contribute to the development of materials with enhanced thermal stability or mechanical strength.

The synthesis of 4-Tert-butyl-1-(methoxymethyl)cyclohex-2-en-1-ol itself is an intriguing challenge that highlights its synthetic value. While there are several reported methods for preparing related cyclohexenols, each substitution pattern requires careful optimization to achieve high yields and purity. Advances in synthetic methodologies have made it possible to access increasingly complex derivatives more efficiently than ever before. These improvements are essential for enabling large-scale production and further exploration of the compound’s potential applications.

Future research directions for 4-Tert-butyl-1-(methoxymethyl)cyclohex-2-en-1-ol may include exploring its role as a scaffold for drug discovery campaigns targeting emerging therapeutic areas. With the rise of precision medicine and personalized therapies, there is growing demand for innovative molecular entities that can address specific disease mechanisms. The structural versatility of this compound positions it as a valuable tool for generating novel lead compounds through both traditional organic synthesis and innovative approaches such as combinatorial chemistry or flow chemistry.

In conclusion,4-Tert-butyl - 1 - ( methoxymethyl ) - cyc lo hex - 2 - en - 1 - ol ( CAS No . 2138043 - 49 - 7 ) represents a fascinating compound with broad applications across multiple scientific disciplines . Its unique structural features , coupled with its synthetic accessibility , make it an attractive candidate for further exploration . As research continues to uncover new biological activities and synthetic strategies , this molecule is likely to play an increasingly important role in both academic and industrial settings .

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